molecular formula C7H11N3O B12470027 N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine

N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine

Cat. No.: B12470027
M. Wt: 153.18 g/mol
InChI Key: HBGQPRHSTOKDGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine typically involves the reaction of 1-ethyl-3-pyrazolecarboxaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. The general reaction scheme is as follows:

  • Dissolve 1-ethyl-3-pyrazolecarboxaldehyde in a suitable solvent, such as ethanol or methanol.
  • Add hydroxylamine hydrochloride and a base, such as sodium carbonate or potassium carbonate, to the reaction mixture.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
  • Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C7H11N3O/c1-3-10-5-4-7(8-10)6(2)9-11/h4-5,11H,3H2,1-2H3

InChI Key

HBGQPRHSTOKDGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=NO)C

Origin of Product

United States

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